Phosphine oxide, didecyl- Phosphine oxide, didecyl-
Brand Name: Vulcanchem
CAS No.: 74038-18-9
VCID: VC19363066
InChI: InChI=1S/C20H42OP/c1-3-5-7-9-11-13-15-17-19-22(21)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3/q+1
SMILES:
Molecular Formula: C20H42OP+
Molecular Weight: 329.5 g/mol

Phosphine oxide, didecyl-

CAS No.: 74038-18-9

Cat. No.: VC19363066

Molecular Formula: C20H42OP+

Molecular Weight: 329.5 g/mol

* For research use only. Not for human or veterinary use.

Phosphine oxide, didecyl- - 74038-18-9

Specification

CAS No. 74038-18-9
Molecular Formula C20H42OP+
Molecular Weight 329.5 g/mol
IUPAC Name didecyl(oxo)phosphanium
Standard InChI InChI=1S/C20H42OP/c1-3-5-7-9-11-13-15-17-19-22(21)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3/q+1
Standard InChI Key MURFQBVILSQRBB-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC[P+](=O)CCCCCCCCCC

Introduction

Chemical and Structural Properties

Molecular Characteristics

Didecylphosphine oxide features a central phosphorus atom bonded to two decyl (C10H21\text{C}_{10}\text{H}_{21}) groups and an oxygen atom, forming a tetrahedral geometry. Its IUPAC name, didecyl(oxo)phosphanium, reflects this structure. Key properties include:

PropertyValue
Molecular FormulaC20H42OP\text{C}_{20}\text{H}_{42}\text{OP}
Molecular Weight329.5 g/mol
CAS Registry Number74038-18-9
InChI KeyMURFQBVILSQRBB-UHFFFAOYSA-N
Canonical SMILESCCCCCCCCCCP+CCCCCCCCCC

The compound’s amphiphilic nature arises from its hydrophobic decyl chains and polar phosphine oxide group, enabling it to interact with both organic and aqueous phases.

Synthesis and Purification

Industrial Synthesis Pathways

Didecylphosphine oxide is synthesized via the reaction of decyl bromide with dimethylphosphine oxide under anhydrous conditions, facilitated by a base such as sodium hydride:

C10H21Br+(CH3)2P(O)HC10H21P(O)(CH3)2+HBr\text{C}_{10}\text{H}_{21}\text{Br} + (\text{CH}_3)_2\text{P(O)H} \rightarrow \text{C}_{10}\text{H}_{21}\text{P(O)(CH}_3\text{)}_2 + \text{HBr}

This method mirrors the production of analogs like decyl(dimethyl)phosphine oxide, where alkylation of phosphine oxide precursors is a key step.

Purification Techniques

Purification often involves distillation under reduced pressure (200–460 mm Hg) to separate the product from unreacted starting materials and byproducts. For instance, tridecylphosphine oxide is distilled at 201–202°C under 200 µHg, yielding a 95% pure product . Similar protocols likely apply to didecylphosphine oxide, given the structural similarities.

Applications in Solvent Extraction and Materials Science

Uranium Extraction

Phosphine oxides are renowned for their ability to extract actinides from acidic solutions. In a landmark study, tridecylphosphine oxide (TDPO) demonstrated near-quantitative extraction of uranium from 6 M nitric acid, with efficiency exceeding 90% across concentrations of 0.01–0.1 M TDPO in Varsol . Didecylphosphine oxide is expected to exhibit comparable performance due to its analogous structure.

Table 1: Uranium Extraction Efficiency of TDPO (Analogous to Didecylphosphine Oxide)

TDPO Concentration (M)Extraction Efficiency (%)
0.0185–90
0.0592–95
0.198–99

Role in Polymer and Nanomaterial Synthesis

Phosphine oxides serve as stabilizers in nanoparticle synthesis and modifiers in polymer matrices. For example, octyldihexylphosphine oxide (a structural analog) enhances the dispersibility of quantum dots in nonpolar solvents, a property didecylphosphine oxide could replicate .

Future Research Directions

  • Extraction Chemistry: Expanding studies on didecylphosphine oxide’s efficacy in separating rare earth elements.

  • Materials Science: Investigating its utility in designing flame-retardant polymers or self-assembled monolayers.

  • Green Synthesis: Developing solvent-free or catalytic routes to improve sustainability.

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